5-(Azidomethyl)-3-Cyclopropyl-1,2-Oxazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

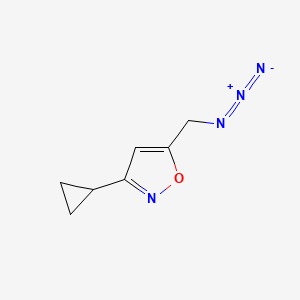

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is an organic compound that features an azide group attached to a cyclopropyl-substituted oxazole ring

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole serves as a versatile building block in organic synthesis. Its azide group allows for nucleophilic substitution reactions, facilitating the creation of more complex molecules. This property is particularly useful in the development of new synthetic pathways for pharmaceuticals and agrochemicals.

Polymer Production

In industrial settings, this compound can be utilized to produce materials with specific properties. The azide group can participate in polymerization reactions, leading to the formation of polymers and coatings that exhibit desirable mechanical and chemical characteristics.

Biological Applications

Bioorthogonal Chemistry

One of the most significant applications of 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is in bioorthogonal chemistry. The azide functionality enables selective labeling and tracking of biomolecules within biological systems without interfering with native biochemical pathways. This application is crucial for studying cellular processes and interactions in real-time.

Drug Discovery and Development

Research indicates that compounds containing oxazole or isoxazole moieties have potential therapeutic effects, particularly as inhibitors of androgen signaling pathways relevant to prostate cancer treatment. For instance, derivatives of 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole have been investigated for their ability to inhibit enzymes such as CYP17A1 involved in testosterone biosynthesis . These findings suggest that this compound could play a role in developing new anticancer therapies.

Case Study 1: Inhibition of Androgen Signaling

A study focused on the synthesis and biological evaluation of new isoxazolyl steroids demonstrated that compounds similar to 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole effectively inhibited androgen receptor signaling in prostate cancer cell lines (LNCaP). These compounds showed significant antiproliferative activity and were able to diminish the transcriptional activity of the androgen receptor . The results underscore the potential of azole-containing compounds in cancer therapeutics.

Case Study 2: Bioorthogonal Labeling

In a novel application within bioorthogonal chemistry, researchers utilized 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole for labeling proteins in living cells. The azide group allowed for selective reactions with alkyne-tagged biomolecules, facilitating the visualization of protein interactions without disrupting normal cellular functions. This method has implications for understanding disease mechanisms at a molecular level.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole typically involves the introduction of the azide group through nucleophilic substitution reactions. One common method involves the reaction of a suitable precursor, such as a halomethyl-substituted oxazole, with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the potentially explosive nature of azide compounds .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole undergoes various chemical reactions, including:

Cycloaddition Reactions:

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution Reactions: The azide group can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition to facilitate the formation of triazoles.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are common reducing agents.

Major Products Formed

Wirkmechanismus

The mechanism of action of 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole depends on its chemical reactivity. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various molecular targets. In biological systems, the compound can be used to label proteins or nucleic acids through bioorthogonal reactions, allowing for the study of cellular processes without interfering with native biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(Azidomethyl)-2-oxazole: Lacks the cyclopropyl group, making it less sterically hindered.

3-(Azidomethyl)-1,2-oxazole: Differently substituted, affecting its reactivity and applications.

5-(Azidomethyl)-3-methyl-1,2-oxazole: Contains a methyl group instead of a cyclopropyl group, altering its physical and chemical properties.

Uniqueness

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is unique due to the presence of the cyclopropyl group, which introduces steric hindrance and can influence the compound’s reactivity and interactions with other molecules. This structural feature can be advantageous in designing molecules with specific properties and functions .

Biologische Aktivität

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole features an azide functional group and a cyclopropyl ring, contributing to its unique reactivity and biological properties. The structural formula can be represented as follows:

The biological activity of 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is believed to stem from its ability to interact with various biological targets. The azide group can undergo click chemistry reactions, facilitating the formation of stable linkages with proteins or nucleic acids. This property may allow it to serve as a probe in biochemical assays or as a precursor for more complex therapeutic agents.

Antimicrobial Activity

Research indicates that oxazole derivatives, including 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole, exhibit significant antimicrobial properties. A study evaluated several oxazole derivatives against various bacterial strains, revealing promising results for compounds similar to 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole.

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole | TBD | S. aureus, E. coli |

| Reference Drug (Ampicillin) | 10 | S. aureus |

| Reference Drug (Clotrimazole) | 20 | C. albicans |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens. Further studies are needed to pinpoint the exact MIC for 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole.

Case Studies and Research Findings

A comprehensive review on oxazole derivatives highlighted the biological activities of various compounds in this class. For instance:

- Antibacterial Studies : In one study, several oxazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures to 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole had notable antibacterial effects.

- Antifungal Activity : Another study assessed the antifungal potential of oxazole derivatives against Candida albicans. The results indicated that compounds within this class could inhibit fungal growth effectively.

Eigenschaften

IUPAC Name |

5-(azidomethyl)-3-cyclopropyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-11-9-4-6-3-7(10-12-6)5-1-2-5/h3,5H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQXCFKMPDVKFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.